2-amino-6-chloro-4-methylpyridine-3-carboxylic acid
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Overview
Description
2-amino-6-chloro-4-methylpyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure It is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-methylpyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 4-methylpyridine, followed by nitration and subsequent reduction to introduce the amino group. The carboxylic acid group can be introduced through carboxylation reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and distillation to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-4-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives .
Scientific Research Applications
2-amino-6-chloro-4-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can lead to the inhibition or activation of certain biological pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
2-amino-4,6-dichloropyrimidine: Another similar compound with two chlorine atoms at the 4 and 6 positions.
Uniqueness
2-amino-6-chloro-4-methylpyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, chlorine atom, methyl group, and carboxylic acid group makes it a versatile compound for various applications .
Properties
CAS No. |
1510899-25-8 |
---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.6 |
Purity |
95 |
Origin of Product |
United States |
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